molecular formula C10H8FN5O2 B5596361 4-amino-N'-(4-fluorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(4-fluorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B5596361
M. Wt: 249.20 g/mol
InChI Key: HMWCLWWIADQEAR-WLRTZDKTSA-N
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Description

Synthesis Analysis The synthesis of related compounds involves various chemical strategies, including condensation reactions, and is characterized using techniques like FT-IR, NMR, and single-crystal X-ray diffraction. For instance, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized to study its structure and properties through spectroscopic methods and molecular docking, suggesting its potential as an anti-diabetic agent (Karrouchi et al., 2021). This method highlights the versatile approaches in synthesizing compounds with oxadiazole cores.

Molecular Structure Analysis The molecular structure of similar compounds is often confirmed through spectroscopic methods and, in some cases, X-ray crystallography, providing insights into their configuration and electronic properties. For example, studies on the structure and reactivity of certain 1,3,4-oxadiazole derivatives offer insights into their molecular configuration, electronic distribution, and interaction potential with biological targets (Niu et al., 2015).

Chemical Reactions and Properties Chemical reactions involving 1,3,4-oxadiazole derivatives demonstrate their reactivity and potential for functionalization. For instance, the formation of 2-amino-substituted 1,3,4-oxadiazoles through I2-mediated oxidative bond formation showcases the chemical versatility of these compounds (Niu et al., 2015). This highlights their reactivity and potential in synthesizing novel derivatives with specific properties.

properties

IUPAC Name

4-amino-N-[(E)-(4-fluorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5O2/c11-7-3-1-6(2-4-7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWCLWWIADQEAR-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NON=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NON=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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